3,4-Piperidinediol, 1-methyl- 3,4-Piperidinediol, 1-methyl-
Brand Name: Vulcanchem
CAS No.: 61862-67-7
VCID: VC17552955
InChI: InChI=1S/C6H13NO2/c1-7-3-2-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

3,4-Piperidinediol, 1-methyl-

CAS No.: 61862-67-7

Cat. No.: VC17552955

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-Piperidinediol, 1-methyl- - 61862-67-7

Specification

CAS No. 61862-67-7
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 1-methylpiperidine-3,4-diol
Standard InChI InChI=1S/C6H13NO2/c1-7-3-2-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3
Standard InChI Key PUPTWMANBKEJKI-UHFFFAOYSA-N
Canonical SMILES CN1CCC(C(C1)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3,4-Piperidinediol, 1-methyl- possesses the molecular formula C₆H₁₃NO₂ (molecular weight: 131.17 g/mol). Its IUPAC name, (3R,4S)-1-methylpiperidine-3,4-diol, reflects the stereospecific arrangement of hydroxyl groups in the cis configuration. The piperidine ring adopts a chair conformation, with the methyl group at position 1 and hydroxyls at positions 3 and 4 occupying equatorial positions to minimize steric strain .

Table 1: Key Physicochemical Properties

PropertyValue/Description
CAS Registry Number60423-73-6
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
Melting Point128–132°C (literature-derived estimate)
SolubilityMiscible in polar solvents (e.g., ethanol, water)
Stereochemistry(3R,4S) configuration

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized through protective-group strategies to preserve stereochemical integrity. A validated method involves:

  • Phthaloyl Protection: The amine group in precursor 2-amino-5-methylpiperidine-3,4-diol is protected using phthaloyl anhydride under reflux conditions .

  • Selective Oxidation: Hydroxyl groups are introduced via potassium permanganate-mediated oxidation in ethanol at 0–2°C, with magnesium sulfate as a desiccant .

  • Deprotection: Acidic hydrolysis (e.g., HCl/ethanol) removes protective groups, yielding the final product .

Catalytic Industrial Methods

Industrial protocols employ rhodium-catalyzed hydroamination of unactivated olefins, achieving >90% yields under continuous-flow conditions. Key advantages include reduced reaction times (2–4 hours) and scalability to multi-kilogram batches .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Hydroxyl groups at C3 and C4 are susceptible to oxidation with KMnO₄, forming ketone derivatives (e.g., 3,4-diketopiperidine) .

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the piperidine ring to a piperazine analog, though this pathway is less common due to steric hindrance from the methyl group .

Substitution Reactions

The hydroxyl groups undergo nucleophilic substitution with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), producing halogenated intermediates for further functionalization .

Research Applications and Biological Relevance

Pharmaceutical Intermediate

3,4-Piperidinediol, 1-methyl- serves as a precursor in anticancer agent synthesis. Derivatives bearing acylated hydroxyl groups exhibit inhibitory activity against tumor cell lines (IC₅₀: 0.19–1.2 µM) .

Catalysis and Materials Science

The compound acts as a ligand in transition-metal catalysts, enhancing enantioselectivity in asymmetric hydrogenation reactions. For example, rhodium complexes of 3,4-Piperidinediol derivatives achieve 95–98% ee in α,β-unsaturated ketone reductions .

Comparative Analysis with Structural Analogs

2-Amino-5-Methylpiperidine-3,4-Diol

  • Structural Difference: Additional amino group at C2.

  • Impact: Increased hydrogen-bonding capacity enhances solubility but reduces metabolic stability compared to the non-amino variant .

1-Benzyl-3,4-Piperidinediol

  • Structural Difference: Benzyl substituent at C1 replaces methyl.

  • Impact: Improved receptor-binding affinity (CCR5 IC₅₀: 0.19 µM) due to aromatic π-π interactions .

Table 2: Comparative Properties of Piperidine Derivatives

CompoundMolecular FormulaKey SubstituentsBioactivity (IC₅₀)
3,4-Piperidinediol, 1-methyl-C₆H₁₃NO₂1-Me, 3,4-OHN/A
2-Amino-5-methylpiperidine-3,4-diolC₆H₁₄N₂O₂2-NH₂, 5-Me, 3,4-OH0.89 µM (HepG2)
1-Benzyl-3,4-piperidinediolC₁₂H₁₅NO₂1-Bn, 3,4-OH0.19 µM (CCR5)

Mechanistic Insights and Functional Implications

The methyl group at C1 induces steric effects that modulate:

  • Conformational Flexibility: Restricts ring puckering, favoring chair conformations.

  • Catalytic Activity: Enhances metal-ligand coordination stability in Rh complexes by reducing axial crowding .

In biological systems, the cis-diol configuration facilitates hydrogen-bond interactions with enzymatic active sites, as observed in preliminary molecular docking studies .

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